

¹H NMR characterization of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate*

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A Comparative Guide to the ¹H NMR Characterization of N-Boc Piperazine Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is crucial for the successful progression of a project. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** and its structural analogs. By presenting key ¹H NMR data, detailed experimental protocols, and a visual representation of the analytical workflow, this document aims to facilitate the unambiguous characterization of this important class of compounds.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities such as piperazine. Accurate interpretation of ¹H NMR spectra is essential to confirm the successful installation of the Boc group and the integrity of the overall molecular framework.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** and selected structural analogs. The data is

presented to highlight the characteristic chemical shifts (δ) in parts per million (ppm), signal multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration values.

Compound Name	Structure	Aromatic Protons (δ , ppm, integration, multiplicity)	Piperazine Protons (δ , ppm, integration, multiplicity)	Other Protons (δ , ppm, integration, multiplicity)	Solvent
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate	[Image of the chemical structure of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate]	~7.1-7.4 (m, 4H)	~3.5 (t, 4H), ~2.9 (t, 4H)	~3.8 (s, 2H, -CH ₂ NH ₂), ~1.7 (br s, 2H, -NH ₂), 1.48 (s, 9H, -C(CH ₃) ₃)	CDCl ₃
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate	[Image of the chemical structure of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate]	6.84 (d, 2H), 6.65 (d, 2H)	3.57 (t, 4H), 3.03 (t, 4H)	3.54 (br s, 2H, -NH ₂), 1.49 (s, 9H, -C(CH ₃) ₃)	CDCl ₃
1-Boc-piperazine	[Image of the chemical structure of 1-Boc-piperazine]	-	3.41 (t, 4H), 2.35 (t, 4H)	1.44 (s, 9H, -C(CH ₃) ₃)	CDCl ₃
Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate	[Image of the chemical structure of Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate]	7.08 (d, 2H), 6.64 (d, 2H)	3.42 (t, 4H), 2.39 (t, 4H)	3.63 (br s, 2H, -NH ₂), 3.42 (s, 2H, -CH ₂ -Ar), 1.45 (s, 9H, -C(CH ₃) ₃)	CDCl ₃

Experimental Protocol: ^1H NMR Spectroscopy

A standardized protocol for the acquisition of ^1H NMR spectra is critical for data reproducibility and comparison.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d (CDCl_3), Dimethyl sulfoxide- d_6 ($\text{DMSO-}\text{d}_6$)). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key signals of the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- The ^1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The instrument is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.
- A standard single-pulse experiment is usually employed for routine ^1H NMR.
- Key acquisition parameters to be set include:
 - Pulse width (typically a 90° pulse)
 - Acquisition time (e.g., 2-4 seconds)
 - Relaxation delay (e.g., 1-5 seconds)

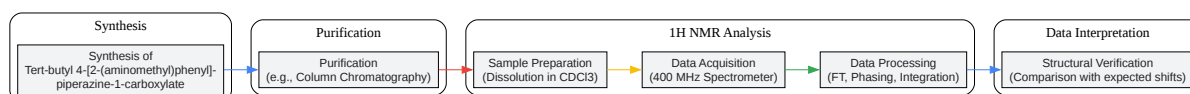
- Number of scans (typically 8-16 for a sample of this concentration)

3. Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline is corrected to be flat.
- The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
- The signals are integrated to determine the relative ratios of the different types of protons in the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the ^1H NMR characterization of a synthesized N-Boc piperazine derivative.



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Caption: Workflow for the ^1H NMR characterization of N-Boc piperazine derivatives.

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